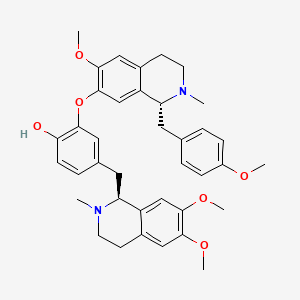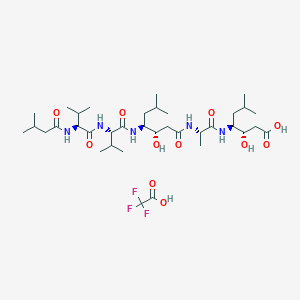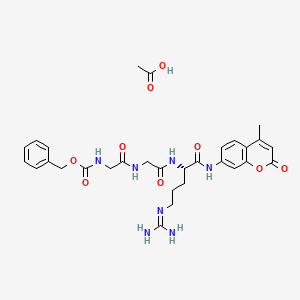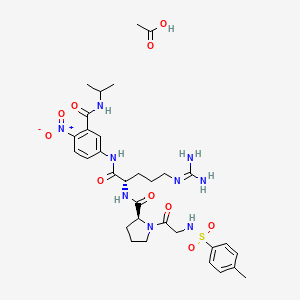
NGR peptide (Trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NGR peptide (Trifluoroacetate) is a peptide containing the asparagine-glycine-arginine (NGR) motifThis binding property makes NGR peptide (Trifluoroacetate) a valuable tool in tumor imaging and targeted drug delivery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NGR peptide (Trifluoroacetate) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the cleavage of the peptide from the resin using trifluoroacetic acid (TFA). The reaction conditions typically involve the use of TFA in the presence of scavengers to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of NGR peptide (Trifluoroacetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions: NGR peptide (Trifluoroacetate) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in conjugation reactions where it is linked to imaging agents or drugs for targeted delivery.
Common Reagents and Conditions:
Oxidation: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).
Reduction: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).
Substitution: The peptide can be conjugated to other molecules using cross-linking agents such as maleimide or succinimide esters under mild conditions.
Major Products Formed: The major products formed from these reactions are NGR peptide conjugates with imaging agents or therapeutic drugs, which are used for tumor targeting and imaging .
Wissenschaftliche Forschungsanwendungen
NGR peptide (Trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand for the selective delivery of therapeutic and imaging agents to angiogenic vessels.
Biology: Employed in studies involving tumor biology and angiogenesis due to its ability to target CD13.
Medicine: Utilized in the development of targeted cancer therapies and diagnostic tools. It is particularly valuable in the imaging of tumors and the delivery of chemotherapeutic agents.
Industry: Applied in the production of diagnostic imaging agents and targeted drug delivery systems
Wirkmechanismus
The mechanism of action of NGR peptide (Trifluoroacetate) involves its binding to the CD13 receptor, which is overexpressed in tumor neovasculature. This binding facilitates the targeted delivery of conjugated imaging agents or drugs to the tumor site. The peptide’s asparagine residue can undergo deamidation, converting NGR to isoaspartate-glycine-arginine (isoDGR), which can bind to integrins involved in tumor metastasis .
Vergleich Mit ähnlichen Verbindungen
RGD Peptide: Contains the arginine-glycine-aspartic acid motif and targets integrins.
IsoDGR Peptide: A deamidation product of NGR peptide that binds to integrins.
Cyclic NGR Peptides: Modified versions of NGR peptide with enhanced stability and binding properties.
Uniqueness: NGR peptide (Trifluoroacetate) is unique due to its specific binding to CD13, making it highly effective for targeting tumor vasculature. Its ability to undergo deamidation and bind to integrins adds to its versatility in targeting different receptors involved in tumor progression .
Eigenschaften
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGKFGHJVVESAR-AAQZBYNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N10O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)


![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)






![2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B8069011.png)

